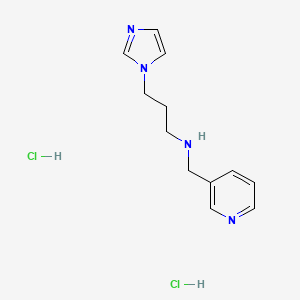

3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-3-12(9-13-4-1)10-14-5-2-7-16-8-6-15-11-16;;/h1,3-4,6,8-9,11,14H,2,5,7,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAFPMNWGRREBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCCN2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Pyridine Group: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate compound containing a leaving group.

Final Assembly: The final step involves the coupling of the imidazole and pyridine intermediates through a suitable linker, such as a propyl chain, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The imidazole and pyridine rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Both the imidazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride with structurally related compounds, emphasizing synthesis, substituent effects, and applications:

Key Structural and Functional Insights:

Substituent Diversity :

- The pyridin-3-ylmethyl group in the target compound distinguishes it from sulfonamide, acetyl, or aryl-substituted analogs. This group may influence target selectivity due to its aromatic nitrogen, which could participate in hydrogen bonding or π-π interactions .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability, whereas sulfonamides (e.g., ) improve binding to enzymatic active sites.

Synthetic Efficiency: Yields vary significantly: 21% for the trypanocidal agent vs. 62–68% for bispidinones and condensed pyridines . Lower yields in sulfonamide derivatives may reflect steric challenges during coupling reactions.

Biological Relevance: Imidazole-propylamine derivatives are recurrent in enzyme inhibition (e.g., nitric oxide synthase , N-myristoyltransferase ), likely due to the imidazole’s metal-coordinating ability.

Formulation Strategies: The use of β-cyclodextrin to encapsulate bispidinone analogs highlights formulation approaches to improve solubility or stability—a consideration applicable to the dihydrochloride form of the target compound.

Biological Activity

3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine dihydrochloride, a compound featuring both imidazole and pyridine functional groups, has gained attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an imidazole ring and a pyridine moiety connected by a propanamine chain. Its molecular formula is , with a molecular weight of approximately 289.20 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄·2HCl |

| Molecular Weight | 289.20 g/mol |

| CAS Number | 136469-91-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes, receptors, and nucleic acids. The imidazole and pyridine rings facilitate binding to various biological molecules, potentially modulating their activity and influencing cellular processes.

Potential Targets

- Enzymes : May act as inhibitors or activators, influencing metabolic pathways.

- Receptors : Could bind to neurotransmitter receptors, affecting signaling pathways.

- Nucleic Acids : May interact with DNA or RNA, impacting gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | MIC values ranging from 3.125 to 100 mg/mL |

The compound has shown complete inhibition of growth for Staphylococcus aureus and Escherichia coli within 8 hours of exposure .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity. Its structural components allow it to engage with cancer-related pathways, potentially inhibiting tumor growth.

Case Study: GSK-3β Inhibition

A study explored novel GSK-3β inhibitors, revealing that compounds similar to this compound exhibited anti-neuroinflammatory effects, which could be beneficial in cancer therapy .

Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound has been investigated for:

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence reaction yields?

Methodological Answer: Synthesis typically involves coupling reactions between imidazole derivatives and pyridine-containing amines. Key steps include:

- Nucleophilic substitution : Reacting 3-(1H-imidazol-1-yl)propan-1-amine with a pyridinylmethyl halide.

- Salt formation : Treating the free base with HCl to form the dihydrochloride salt.

Critical parameters:

- Base selection : Use of cesium carbonate (Cs₂CO₃) enhances nucleophilicity in aprotic solvents like DMSO (common in similar syntheses) .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity .

- Temperature : Reactions often proceed at 35–60°C to balance reactivity and side-product formation .

Q. Table 1: Representative Synthesis Conditions (Analogous Compounds)

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Coupling Reaction | Cs₂CO₃, DMSO, 35°C, 48h | 17–35% | |

| Salt Formation | HCl (gaseous), diethyl ether | 80–90% |

Q. How can researchers confirm structural integrity through spectroscopic methods?

Methodological Answer: Use a combination of:

- ¹H NMR : Identify imidazole (δ 7.0–8.5 ppm) and pyridine (δ 8.5–9.0 ppm) protons. For example, pyridin-3-ylmethyl groups show splitting patterns near δ 4.5–5.0 ppm (CH₂-N) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- Elemental Analysis : Validate chloride content (theoretical vs. observed % for dihydrochloride form) .

Q. Table 2: Expected ¹H NMR Peaks (Analogous Structures)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Imidazole C-H | 7.2–7.8 | Singlet | |

| Pyridine C-H (ortho to N) | 8.6–8.8 | Doublet | |

| CH₂-N (pyridinylmethyl) | 4.3–4.7 | Triplet |

Q. What are key safety considerations for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (prevents skin/eye corrosion; Category 1B hazard) .

- Ventilation : Use fume hoods to avoid inhalation (may cause respiratory irritation) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (prevents degradation) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are recommended for studying interactions with biological targets (e.g., kinases, GPCRs)?

Methodological Answer:

Q. How does stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 25°C for 24h). Monitor via HPLC for decomposition products .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine melting points and decomposition thresholds (>110°C based on analogs) .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation .

Q. What methodologies assess environmental fate and ecotoxicological impacts?

Methodological Answer:

- Environmental Persistence :

- Hydrolysis Half-Life : Measure degradation in buffer solutions (pH 4–9) at 25°C .

- Soil Sorption : Use batch equilibrium tests (e.g., OECD Guideline 106) to determine Kd values .

- Ecotoxicology :

- Algal Toxicity : 72h growth inhibition assay (OECD 201) .

- Daphnia Acute Toxicity : 48h immobilization test (OECD 202) .

Q. How to resolve contradictions in spectral data or bioactivity across studies?

Methodological Answer:

- Orthogonal Validation : Combine NMR, HRMS, and X-ray diffraction (XRD) to confirm structure .

- Bioassay Reproducibility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.